- Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl HydrogenationACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973,
Cas no 89-95-2 (2-Methylbenzyl alcohol)

2-Methylbenzyl alcohol structure
Produktname:2-Methylbenzyl alcohol
2-Methylbenzyl alcohol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Methylbenzyl alcohol
- (2-methylphenyl)methanol
- o-Methylbenzyl Alcohol
- α-Hydroxy-o-xylene
- alpha-Hydroxy-o-Xylene
- o-tolylmethanol
- o-Tolyl alcohol
- Benzenemethanol, 2-methyl-
- toluene-methanol
- o-Tolyl carbinol
- Benzyl alcohol, o-methyl-
- 2-METHYLBENZENEMETHANOL
- 7L3M6Y04NC
- XPNGNIFUDRPBFJ-UHFFFAOYSA-N
- Benzyl alcohol, o-methyl- (8CI)
- Benzenemethanol, 2-methyl- (9CI)
- (2-methylphenyl)methan-1-ol
- o-tolyl-methanol
- 2-Methylbenzylalcohol
- bmse000515
- 2-methylbenzylalkohol
- AKOS000249529
- AS-56613
- M0887
- InChI=1/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
- C07213
- NSC91
- W-100353
- (2-Methylphenyl)methanol #
- CS-0152955
- EINECS 201-954-2
- MFCD00004622
- FT-0613015
- METHYLBENZYL ALCOHOL, O-
- EN300-129586
- SCHEMBL3338
- A843387
- AC7567
- XPNGNIFUDRPBFJ-UHFFFAOYSA-
- SY013626
- Z335244790
- 89-95-2
- 2-Methylbenzyl alcohol, 98%
- DTXSID8059001
- Q27268494
- UNII-7L3M6Y04NC
- NSC 91
- NSC-91
- AI3-21536
- ?2-Methylbenzyl alcohol
- 2-Methylbenzenemethanol (ACI)
- (2-Tolyl)methanol
- 2-(Methyl)-1-(hydroxymethyl)benzene
- o-Tolualcohol
- NS00039347
- DB-078562
- CHEBI:27724
-
- MDL: MFCD00004622
- Inchi: 1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
- InChI-Schlüssel: XPNGNIFUDRPBFJ-UHFFFAOYSA-N
- Lächelt: OCC1C(C)=CC=CC=1
- BRN: 1929783
Berechnete Eigenschaften
- Genaue Masse: 122.07300
- Monoisotopenmasse: 122.073164938g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 80.6
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 1.6
- Topologische Polaroberfläche: 20.2
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Dichte: 1.0230
- Schmelzpunkt: 35.0 to 38.0 deg-C
- Siedepunkt: 219°C(lit.)
- Flammpunkt: Fahrenheit: 219.2° f
Celsius: 104° c - Brechungsindex: n20/D 1.5408(lit.)
- Löslichkeit: methanol: 0.1 g/mL, clear
- PSA: 20.23000
- LogP: 1.48730
- Dampfdruck: 0.75 mmHg ( 86 °C)
2-Methylbenzyl alcohol Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H302-H318
- Warnhinweis: P280-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-41
- Sicherheitshinweise: S22-S24/25-S37/39-S26-S39
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
2-Methylbenzyl alcohol Zolldaten
- HS-CODE:29339990
- Zolldaten:
China Zollkodex:
2906299090Übersicht:
2906299090 Andere aromatische Alkohole. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2906299090 andere aromatische Alkohole. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%
2-Methylbenzyl alcohol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129586-0.25g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 0.25g |
$19.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0887-25g |
2-Methylbenzyl alcohol |
89-95-2 | 97.0%(GC) | 25g |
¥380.0 | 2022-06-10 | |
Enamine | EN300-129586-1.0g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 1g |
$24.0 | 2023-05-03 | |
Enamine | EN300-129586-5.0g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 5g |
$26.0 | 2023-05-03 | |
Enamine | EN300-129586-25.0g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 25g |
$41.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M470A-100g |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 100g |
¥669.0 | 2022-06-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12696-10g |
2-Methylbenzyl alcohol, 98% |
89-95-2 | 98% | 10g |
¥344.00 | 2023-02-25 | |
TRC | M342235-2.5g |
2-Methylbenzyl Alcohol |
89-95-2 | 2.5g |
$ 80.00 | 2022-06-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 188476-50G |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 50G |
1109.65 | 2021-05-17 | |
TRC | M342235-250mg |
2-Methylbenzyl Alcohol |
89-95-2 | 250mg |
$ 50.00 | 2022-06-02 |
2-Methylbenzyl alcohol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) , Silver Solvents: Water ; 24 h, 40 bar, 100 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum , Gallium sesquioxide Solvents: Isopropanol ; 2 h, 110 °C
Referenz
- A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditionsFuel, 2024, 357,,
Herstellungsverfahren 3
Herstellungsverfahren 4
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ; 15 min, 60 °C
Referenz
- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous ZirconiaOrganic Letters, 2013, 15(9), 2278-2281,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; rt → 0 °C
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
Referenz
- Selective reduction of carbonyl compounds with B-trifluoromethane-sulfonyldiisopinocampheylborane in ethyl etherBulletin of the Korean Chemical Society, 2009, 30(7), 1658-1660,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Referenz
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
ACS Catalysis,
2015,
5(8),
4803-4813
,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ; 12 h, 25 °C
Referenz
- Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H AnalogueSynlett, 2015, 26(14), 2037-2041,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Ammonia Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (OC-6-65)-Carbonylchloro[2-[[[2-(diphenylphosphino-κP)phenyl]imino-κN]methyl]phe… Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylsilane ; rt
1.2 Reagents: Triethylsilane ; rt
Referenz
- One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous mediumTetrahedron, 2008, 64(7), 1213-1217,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Phenyl B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borinate Solvents: Tetrahydrofuran ; 3 h, 25 °C
Referenz
- Selective reduction of carbonyl compounds with B-phenoxydiisopinocampheylborane: comparison of its reactivity to the cyclohexoxy derivativeBulletin of the Korean Chemical Society, 2004, 25(12), 1948-1950,
Herstellungsverfahren 11
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ; 15 min, rt
Referenz
- Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3HComptes Rendus Chimie, 2014, 17(10), 994-1001,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ; 4 min, rt
Referenz
- Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanesJournal of Molecular Catalysis A: Chemical, 2012, 365, 15-23,
Herstellungsverfahren 14
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: Methanol ; 2 h, pH 12, 25 °C
Referenz
- Tuning selectivity among acetalization, pinacol coupling, and hydrogenation reactions of benzaldehyde by catalytic and photochemical pathways at room temperatureMaterials Today Energy, 2022, 23,,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Isopropanol , Oxygen Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Isopropanol ; 5 min, rt
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
Referenz
- Room-temperature Ru(II)-catalyzed transfer hydrogenation of ketones and aldehydes in airTetrahedron Letters, 2009, 50(32), 4624-4628,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ; 25 - 27 °C; 30 min, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C
Referenz
- Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketonesTetrahedron, 2018, 74(43), 6310-6315,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Borinic acid, bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-, cyclohexyl ester Solvents: Tetrahydrofuran ; 6 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water
Referenz
- Selective reduction of carbonyl compounds with B-cyclohexyloxydiisopinocampheylboraneBulletin of the Korean Chemical Society, 2004, 25(5), 603-604,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Acetic acid, anhydride with B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borin… Solvents: Tetrahydrofuran ; 6 h, 25 °C
Referenz
- Selective reduction of carbonyl compounds with B-acetoxy- and B-trifluoroacetoxydiisopinocampheylboranesBulletin of the Korean Chemical Society, 2006, 27(5), 667-671,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: 1570196-45-0 Solvents: Toluene , Water ; 24 h, pH 4.4, 80 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- A Water/Toluene Biphasic Medium Improves Yields and Deuterium Incorporation into Alcohols in the Transfer Hydrogenation of AldehydesEuropean Journal of Inorganic Chemistry, 2021, 2021(14), 1358-1372,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Hydrogen Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Isopropanol , Water ; 17 h, 30 bar, 100 °C
Referenz
- General and Highly Efficient Iron-Catalyzed Hydrogenation of Aldehydes, Ketones, and α,β-Unsaturated AldehydesAngewandte Chemie, 2013, 52(19), 5120-5124,
Herstellungsverfahren 22
2-Methylbenzyl alcohol Raw materials
- Sulfate Lignin
- Methyl o-toluate
- O-Toluic acid
- Silane, trimethyl[(2-methylphenyl)methoxy]-
- 2-Methylbenzaldehyde
2-Methylbenzyl alcohol Preparation Products
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- Benzyl alcohol (100-51-6)
- 3-Ethyltoluene (620-14-4)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- Guaiacol (90-05-1)
- 4-Methylbenzyl alcohol (589-18-4)
- 4-Ethylbenzyl alcohol (768-59-2)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 2-Methylbenzyl alcohol (89-95-2)
2-Methylbenzyl alcohol Verwandte Literatur
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
89-95-2 (2-Methylbenzyl alcohol) Verwandte Produkte
- 53957-33-8(2,5-Dimethylbenzenemethanol)
- 16308-92-2((2,4-Dimethylphenyl)methanol)
- 78985-13-4((2,3,5,6-tetramethylphenyl)methanol)
- 612-14-6(1,2-Benzenedimethanol)
- 6966-10-5(3,4-Dimethylbenzyl Alcohol)
- 62285-58-9((2,6-Dimethylphenyl)methanol)
- 4170-90-5(2,4,6-Trimethylbenzyl alcohol)
- 13651-14-4((2,3-Dimethylphenyl)methanol)
- 31554-15-1(2,3-Naphthalenedimethanol)
- 1234804-92-2(2-({4-4-(pyridin-2-yl)piperazine-1-carbonylpiperidin-1-yl}methyl)-1H-1,3-benzodiazole)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-95-2)2-Methylbenzyl alcohol

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:89-95-2)2-Methylbenzyl alcohol

Reinheit:99%
Menge:250g
Preis ($):261.0